

An In-depth Technical Guide to 1-Chloronaphthalene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloronaphthalene

Cat. No.: B1664548

[Get Quote](#)

This guide provides a comprehensive overview of **1-chloronaphthalene**, a significant chemical compound utilized in various industrial and research applications. It is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, physical properties, synthesis, and applications.

Chemical Identification

- IUPAC Name: **1-chloronaphthalene**^[1]
- CAS Number: 90-13-1^{[1][2][3][4][5]}
- Synonyms: α -Chloronaphthalene, 1-Naphthyl chloride^{[1][3][6]}
- Molecular Formula: C₁₀H₇Cl^{[2][3]}
- Molecular Weight: 162.62 g/mol ^{[2][3]}

Physicochemical Properties

1-Chloronaphthalene is a colorless to amber, oily, and viscous liquid at room temperature.^[1] ^[3] It is a volatile compound that can be steam distilled.^[3] Key quantitative data are summarized in the table below for easy reference.

Property	Value	Reference
Physical State	Oily Liquid	[3]
Appearance	Colorless to Amber	[1]
Density	1.194 g/mL at 25 °C	
1.19382 g/cm ³ at 20 °C	[3]	
Melting Point	-2.5 °C	[3]
Boiling Point	259.3 °C at 760 mmHg	[3]
Flash Point	121 °C (closed cup)	
Refractive Index	1.632 at 20 °C	
1.63321 at 20 °C	[3]	
Solubility	Soluble in benzene, petroleum ether, and alcohol	[3]

Synthesis of 1-Chloronaphthalene

1-Chloronaphthalene can be synthesized through two primary methods: the direct chlorination of naphthalene and the Sandmeyer reaction starting from α -naphthylamine.

3.1. Direct Chlorination of Naphthalene

This method involves the direct reaction of naphthalene with chlorine gas. The reaction can be influenced by the presence of a catalyst, such as iodine, and the use of a solvent like chlorobenzene.^[3] This process typically yields a mixture of **1-chloronaphthalene** and its isomer, 2-chloronaphthalene, along with more highly substituted products like dichloro- and trichloronaphthalenes.^[4]

3.2. Sandmeyer Reaction from α -Naphthylamine

A more specific method for the synthesis of **1-chloronaphthalene** involves the diazotization of α -naphthylamine, followed by a Sandmeyer reaction using copper(I) chloride.^[3] This reaction is

a well-established method for introducing a chloro group onto an aromatic ring via a diazonium salt intermediate.

Below is a conceptual workflow illustrating the two main synthesis routes for **1-Chloronaphthalene**.

```
// Nodes for Chlorination Pathway Naphthalene [label="Naphthalene", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; Chlorine [label="Chlorine (Cl2)", fillcolor="#EA4335",  
fontcolor="#FFFFFF"]; Chlorination [label="Direct Chlorination", shape=ellipse,  
fillcolor="#FBBC05", fontcolor="#202124"]; Mixture [label="Mixture of\nChloronaphthalenes",  
fillcolor="#34A853", fontcolor="#FFFFFF"];  
  
// Nodes for Sandmeyer Pathway Naphthylamine [label="α-Naphthylamine",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diazotization [label="Diazotization\n(NaNO2, HCl)",  
shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Diazonium [label="Naphthalene-1-  
\\ndiazonium chloride", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sandmeyer  
[label="Sandmeyer Reaction\n(CuCl)", shape=ellipse, fillcolor="#FBBC05",  
fontcolor="#202124"]; Product [label="1-Chloronaphthalene", fillcolor="#EA4335",  
fontcolor="#FFFFFF", shape=Mdiamond];  
  
// Edges for Chlorination Pathway Naphthalene -> Chlorination [label="Reactant"]; Chlorine ->  
Chlorination [label="Reagent"]; Chlorination -> Mixture [label="Yields"];  
  
// Edges for Sandmeyer Pathway Naphthylamine -> Diazotization [label="Starting Material"];  
Diazotization -> Diazonium [label="Forms Intermediate"]; Diazonium -> Sandmeyer  
[label="Reactant"]; Sandmeyer -> Product [label="Final Product"]; }
```

Caption: Synthesis pathways for **1-Chloronaphthalene**.

Applications

1-Chloronaphthalene has a range of applications stemming from its properties as a nonpolar organochlorine compound. Historically, it was used as a solvent for oils, fats, and DDT until the 1970s.^[4] It also serves as a powerful biocide, insecticide, and fungicide, sometimes used in the timber floors of shipping containers.^[4] A notable application in materials science and analytical chemistry is its use as an immersion liquid for determining the refractive index of crystals.^{[3][4]}

The logical relationship of its applications is illustrated in the diagram below.

```
// Central Node Chloronaphthalene [label="1-Chloronaphthalene", shape=Mdiamond,
fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Property Nodes Properties [label="Key Properties", shape=ellipse, fillcolor="#FBBC05",
fontcolor="#202124"]; Nonpolar [label="Nonpolar Nature", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; HighRI [label="High Refractive Index", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Biocidal [label="Biocidal Activity", fillcolor="#4285F4",
fontcolor="#FFFFFF"];

// Application Nodes Applications [label="Applications", shape=ellipse, fillcolor="#FBBC05",
fontcolor="#202124"]; Solvent [label="Solvent for Oils, Fats, DDT", fillcolor="#34A853",
fontcolor="#FFFFFF"]; ImmersionLiquid [label="Immersion Liquid for\nRefractive Index
Measurement", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biocide [label="Biocide,
Insecticide,\nFungicide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Chloronaphthalene -> Properties; Properties -> Nonpolar; Properties -> HighRI;
Properties -> Biocidal;
```

```
Chloronaphthalene -> Applications; Nonpolar -> Solvent; HighRI -> ImmersionLiquid; Biocidal -
> Biocide; }
```

Caption: Applications derived from the properties of **1-Chloronaphthalene**.

Experimental Protocols

5.1. Synthesis of **1-Chloronaphthalene** via Direct Chlorination of Naphthalene

- Materials: Naphthalene, chlorine gas, chlorobenzene (solvent, optional), iodine (catalyst, optional).
- Procedure:
 - Molten naphthalene is placed in a reaction vessel.
 - Chlorine gas is bubbled through the molten naphthalene. The reaction can also be carried out in a solvent such as chlorobenzene.

- A catalyst, such as iodine, can be added to facilitate the reaction.
- The reaction is typically carried out at the boiling point of naphthalene.
- The resulting product is a mixture containing **1-chloronaphthalene**, 2-chloronaphthalene, and polychlorinated naphthalenes.
- Fractional distillation is required to separate the **1-chloronaphthalene** from the other products.

5.2. Synthesis of **1-Chloronaphthalene** via Sandmeyer Reaction

- Materials: α -Naphthylamine, sodium nitrite (NaNO_2), hydrochloric acid (HCl), copper(I) chloride (CuCl).
- Procedure:
 - Diazotization: α -Naphthylamine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath.
 - A solution of sodium nitrite in water is added dropwise to the α -naphthylamine solution while maintaining the low temperature. This results in the formation of the naphthalene-1-diazonium chloride solution.
 - Sandmeyer Reaction: A solution of copper(I) chloride in hydrochloric acid is prepared.
 - The cold diazonium salt solution is slowly added to the copper(I) chloride solution.
 - Nitrogen gas evolves, and an oily layer of **1-chloronaphthalene** separates.
 - The reaction mixture is then subjected to steam distillation to isolate the crude **1-chloronaphthalene**.
 - The crude product is purified by washing with dilute sodium hydroxide solution, then with water, followed by drying and fractional distillation.

Note: These protocols are generalized and should be adapted and performed with appropriate safety precautions in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloronaphthalene | C₁₀H₇Cl | CID 7003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 1-Chloronaphthalene [drugfuture.com]
- 4. 1-Chloronaphthalene - Wikipedia [en.wikipedia.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Naphthalene, 1-chloro- [webbook.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Chloronaphthalene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1664548#1-chloronaphthalene-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com